1-Methoxy-3-(oct-4-en-4-yl)benzene
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Overview
Description
1-Methoxy-3-(oct-4-en-4-yl)benzene is an organic compound with the molecular formula C15H24O It is a derivative of benzene, where a methoxy group (-OCH3) and an oct-4-en-4-yl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-(oct-4-en-4-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(oct-4-en-4-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the double bond in the oct-4-en-4-yl group to a single bond.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group (-NO2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: HNO3, H2SO4, AlCl3, various temperatures depending on the reaction.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, alkylated benzene derivatives.
Scientific Research Applications
1-Methoxy-3-(oct-4-en-4-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, though specific applications are still under research.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(oct-4-en-4-yl)benzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the oct-4-en-4-yl group can engage in hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
1-Methoxy-4-(1-propenyl)benzene:
1-Methoxy-4-methylbenzene:
Uniqueness: 1-Methoxy-3-(oct-4-en-4-yl)benzene is unique due to its longer and more complex alkyl side chain, which can impart different physical and chemical properties compared to its simpler analogs
Properties
CAS No. |
416839-39-9 |
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Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-methoxy-3-oct-4-en-4-ylbenzene |
InChI |
InChI=1S/C15H22O/c1-4-6-9-13(8-5-2)14-10-7-11-15(12-14)16-3/h7,9-12H,4-6,8H2,1-3H3 |
InChI Key |
KOUUFOWDKARWHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(CCC)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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